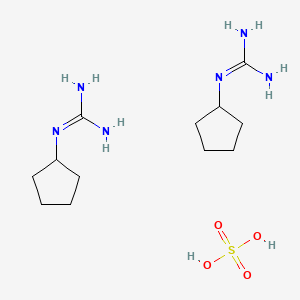
methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate, also known as MPSPB, is a chemical compound that has been widely used in scientific research. MPSPB has been shown to have various biochemical and physiological effects, making it a valuable tool for studying different biological processes.
Applications De Recherche Scientifique
Synthetic Chemistry and Heterocyclic Compounds
One aspect of scientific research that parallels the study of "methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate" is the synthesis and functionalization of heterocyclic compounds. For example, the synthesis of 1,2,3-thiadiazoles from phenoxyacetyl chlorides, exploring cyclization reactions to produce various heterocyclic systems, demonstrates the broader chemical interest in manipulating complex organic compounds for potential applications in drug development, materials science, and as intermediates in organic synthesis (Peet & Sunder, 1975).
Organic Syntheses and Methodological Advances
Research on the synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for preparing heterocyclic systems underscores the methodological advancements in organic chemistry. Such studies highlight the utility of these compounds in generating N3-protected amino heterocycles, which have implications for pharmaceutical chemistry and the synthesis of bioactive molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Novel Materials and Nanofiltration Membranes
The development of novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment illustrates the application of sulfonated aromatic compounds in creating new materials with enhanced properties. This research suggests potential environmental applications of similar sulfonated compounds in water purification technologies (Liu et al., 2012).
Propriétés
IUPAC Name |
methyl 4-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-29-22(26)18-7-9-20(10-8-18)31(27,28)23-15-17-11-13-24(14-12-17)21(25)16-30-19-5-3-2-4-6-19/h2-10,17,23H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXPVOKIWHPOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-(N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)sulfamoyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,3-Diethoxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2990091.png)




![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-ethoxypyridine-3-carboxylate](/img/structure/B2990103.png)



![3-Diethoxyphosphorylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2990109.png)


